molecular formula C10H10O6 B087187 m-Phenylenedioxydi(acetic acid) CAS No. 102-39-6

m-Phenylenedioxydi(acetic acid)

Cat. No. B087187
CAS RN: 102-39-6
M. Wt: 226.18 g/mol
InChI Key: ZVMAGJJPTALGQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of m-PhDDA involves strategic reactions that can lead to the formation of amides and polyamides when reacted with phenoxyacetic acid (PhA) and isocyanic esters. This process is critical for the synthesis of some polyamides prepared from m-PhDDA and diisocyanic esters, characterized by their physical properties such as melting point, viscosity, and IR spectra, indicating promising thermal properties for the polymers obtained in high boiling solvents like trichlorobenzene and tetraline (Simionescu, Comǎniţǎ, & Vâcţǎ, 1975).

Molecular Structure Analysis

The molecular and crystal structure of the acetic acid clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} showcases the orientation of acetoxy groups and the unique configuration of the macrocycle. This structural configuration facilitates the formation of centrosymmetric cavities occupied by acetic acid molecules, highlighting the compound's potential in creating intricate molecular assemblies (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

m-PhDDA participates in various chemical reactions, reflecting its chemical properties. The synthesis and characterization of isocyanic acid, m-phenylenediiso-propylidene based poly(urethane-urea) dispersions containing different amounts of 2,2-Bis(hydroxyl methyl)propionic acid (DMPA) showcase the compound's versatility. The study shows the influence of DMPA content on colloidal stability, hydrophilicity, and thermal degradation behavior of poly(urethane-urea) dispersions, emphasizing the compound's role in advanced material synthesis (Chiu, Huang, & Hu, 2006).

Physical Properties Analysis

The physical properties of polymers synthesized from m-PhDDA, such as melting point, viscosity, and IR spectra, have been thoroughly characterized. These properties indicate the polymers' improved thermal stability and potential application in materials requiring high thermal resistance. The intricate relationship between the synthesis conditions and the resulting physical properties underscores the importance of understanding and controlling the synthesis parameters for tailored material properties.

Chemical Properties Analysis

The chemical properties of m-PhDDA, especially its reactivity with isocyanic esters and phenoxyacetic acid, underpin its utility in polymer chemistry. The compound's ability to form stable polyamides with desirable physical and thermal properties highlights its significance in the development of new materials with specific applications. The structural versatility of m-PhDDA enables the synthesis of compounds with varying properties, demonstrating its broad utility in chemical synthesis and material science.

Scientific Research Applications

  • Preparation of Derivatives : The preparation of N,N'-m-Phenylenedimaleimide by reacting maleic anhydride with m-phenylene-diamine in acetic acid demonstrates the use of m-Phenylenedioxydi(acetic acid) in synthesizing specific compounds, with optimal conditions yielding a high product purity and yield (Zhu Guang-yong, 2007).

  • Molecular Inclusion in Macrocycles : Research on the crystal and molecular structure of acetic acid clathrates formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} highlights the role of m-Phenylenedioxydi(acetic acid) in the study of molecular inclusion and macrocyclic chemistry (C. Rizzoli et al., 1982).

  • High-Performance Liquid Chromatography Applications : The use of acetic acid in high-performance liquid chromatography for determining urinary metabolites of various chemicals illustrates its application in analytical chemistry and toxicology (Chompunut Onchoi et al., 2008).

  • Development of Crosslinked Membranes : Research on crosslinked poly(vinyl alcohol) membranes using amic acid based on m-phenylene diamine as a crosslinking agent shows its use in developing membranes for pervaporation separation of acetic acid-water mixtures (Robert Y. M. Huang & C. Yeom, 1991).

  • Maillard Reaction Studies : Studies on sugar fragmentation in the Maillard reaction, particularly on the formation of acetic acid, contribute to understanding complex chemical reactions in food chemistry (T. Davidek et al., 2006).

  • Photoinduced Reductive Transformation : Research on the use of acetic acid in the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones highlights its utility in organic synthesis (E. Hasegawa et al., 2004).

  • Pharmacological Applications : The discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents indicates its potential in drug discovery and pharmacology (M. A. Ali & M. Shaharyar, 2007).

  • Synthesis of Therapeutic Compounds : The synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, some of which are in therapeutic use, showcase its relevance in medicinal chemistry (D. C. Atkinson et al., 1983).

Safety And Hazards

M-Phenylenedioxydi(acetic acid) is classified as a hazardous substance. It is known to cause severe skin burns and eye damage .

properties

IUPAC Name

2-[3-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAGJJPTALGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144513
Record name m-Phenylenedioxydi(acetic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Phenylenedioxydi(acetic acid)

CAS RN

102-39-6
Record name 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid]
Source CAS Common Chemistry
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Record name (1,3-Phenylenedioxy)diacetic acid
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Record name 102-39-6
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Record name m-Phenylenedioxydi(acetic acid)
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Record name m-phenylenedioxydi(acetic acid)
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Record name (1,3-PHENYLENEDIOXY)DIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS Pande, GN Misra, VK Shukla - Fresenius' Zeitschrift für analytische …, 1973 - Springer
… In an earlier communication [1] the gravimetric de" termination of thorium with m-phenylenedioxydiacetic acid has been described. We now found that the use of 1-naphthyl acetic acid …
Number of citations: 0 link.springer.com
D Nonova, N Lihareva - Fresenius' Zeitschrift für analytische Chemie, 1973 - Springer
… In an earlier communication [1] the gravimetric de" termination of thorium with m-phenylenedioxydiacetic acid has been described. We now found that the use of 1-naphthyl acetic acid …
Number of citations: 0 link.springer.com

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